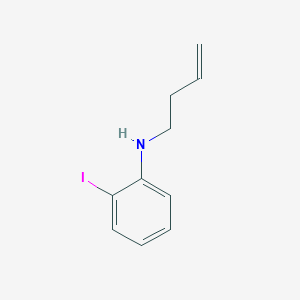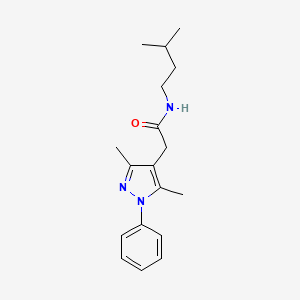
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Acetamide Formation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Substitution Reactions:
N-Alkylation: The N-(3-methylbutyl) group can be introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: As a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-acetamide, 3,5-dimethyl-1-phenyl-: Lacks the N-(3-methylbutyl) group.
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-: Lacks the 1-phenyl group.
1H-Pyrazole-4-acetamide, 3,5-dimethyl-: Lacks both the N-(3-methylbutyl) and 1-phenyl groups.
Uniqueness
The unique combination of substituents in 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- may impart specific chemical and biological properties that distinguish it from other similar compounds. These properties could include enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
125103-51-7 |
|---|---|
Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C18H25N3O/c1-13(2)10-11-19-18(22)12-17-14(3)20-21(15(17)4)16-8-6-5-7-9-16/h5-9,13H,10-12H2,1-4H3,(H,19,22) |
InChI Key |
NKYHMZCIMJAUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


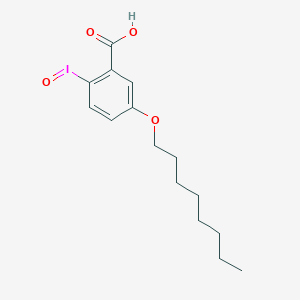
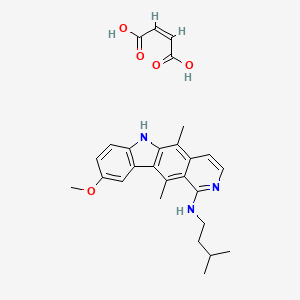
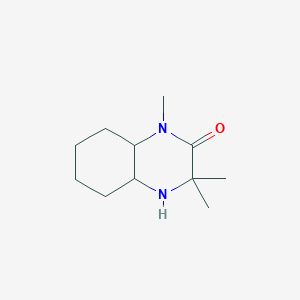
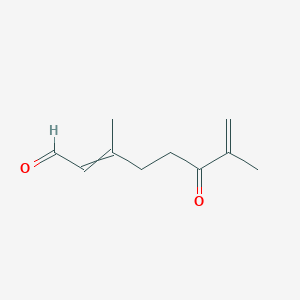
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
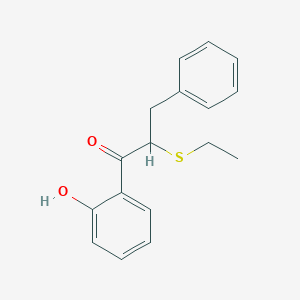
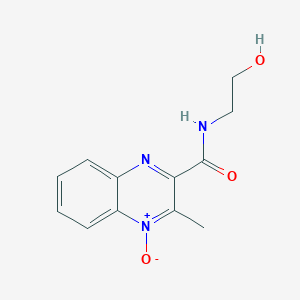
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
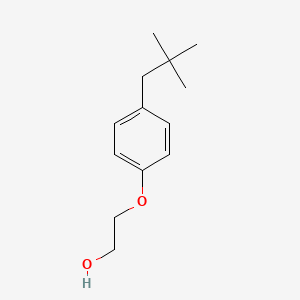
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
